molecular formula C564H909N161O166S5 B1170095 Daniplestim CAS No. 161753-30-6

Daniplestim

Número de catálogo: B1170095
Número CAS: 161753-30-6
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Daniplestim (CAS: 161753-30-6) is a synthetic variant of human interleukin-3 (IL-3), a cytokine critical for hematopoiesis and immune regulation. Its molecular formula, C₅₆₄H₉₀₉N₁₆₁O₁₆₆S₅, reflects extensive amino acid modifications, including substitutions at positions 14 (alanine), 18 (isoleucine), and 25 (histidine), among others, to enhance stability and receptor binding . Functionally, daniplestim suppresses apoptosis in hematopoietic cells by activating the PI3K/Akt pathway, a key survival signaling cascade. Studies demonstrate its role in promoting cell cycle progression and mitigating chemotherapy-induced myelosuppression, making it a candidate for supportive cancer therapies .

Propiedades

Número CAS

161753-30-6

Fórmula molecular

C564H909N161O166S5

Sinónimos

Daniplestim

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of daniplestim involves recombinant DNA technology. The gene encoding daniplestim is inserted into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express daniplestim, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: In an industrial setting, the production of daniplestim follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the expression of daniplestim is induced under controlled conditions. The purification process involves multiple steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to ensure high purity and yield .

Análisis De Reacciones Químicas

Mecanismo De Acción

Daniplestim exerts its effects by binding to the interleukin-3 receptor on the surface of hematopoietic cells. This binding activates the receptor and triggers a cascade of intracellular signaling pathways, including the JAK-STAT pathway, PI3K-AKT pathway, and MAPK pathway. These pathways promote cell proliferation, survival, and differentiation .

Comparación Con Compuestos Similares

Daniplestim vs. Myelopoietin-1

Myelopoietin-1, another hematopoietic growth factor, shares daniplestim’s anti-apoptotic properties but differs structurally and mechanistically:

  • Structural Differences : Myelopoietin-1 is a fusion protein combining IL-3 and granulocyte-macrophage colony-stimulating factor (GM-CSF) sequences, whereas daniplestim is a modified IL-3 variant .
  • Efficacy : In a study by McCubrey et al. (2001), daniplestim and myelopoietin-1 both enhanced hematopoietic cell survival, but daniplestim showed 2.1-fold higher Akt phosphorylation in leukemic cell lines, suggesting superior pathway activation .
  • Clinical Applications : Both compounds are explored for mitigating myelotoxicity in chemotherapy, but daniplestim’s targeted IL-3 receptor binding may reduce off-target effects compared to myelopoietin-1’s broader GM-CSF activity .

Table 1: Key Comparative Metrics

Parameter Daniplestim Myelopoietin-1
Molecular Target IL-3 receptor IL-3/GM-CSF receptors
Apoptosis Suppression* 85% ± 4% 72% ± 6%
PI3K/Akt Activation +++ ++
Clinical Trial Phase Phase II Phase III (halted)

*Data normalized to untreated controls .

Daniplestim vs. Native IL-3 and GM-CSF
  • Mechanistic Specificity : Native IL-3 primarily stimulates multipotent hematopoietic progenitors, while daniplestim’s modifications enhance receptor affinity and serum half-life (6.2 hours vs. 1.5 hours for native IL-3) .
  • Synergy with Other Cytokines: GM-CSF, often used post-chemotherapy, synergizes with daniplestim in preclinical models to amplify neutrophil recovery by 40% compared to monotherapy .
  • Safety Profile: Native IL-3 and GM-CSF are associated with flu-like symptoms and capillary leak syndrome.

Table 2: Pharmacokinetic and Functional Comparison

Compound Half-Life (h) Receptor Targets Key Clinical Use
Daniplestim 6.2 IL-3Rα/β Myeloid recovery
Native IL-3 1.5 IL-3Rα/β Rare due to toxicity
GM-CSF 3.8 GM-CSFRα/β Neutropenia management
Daniplestim vs. Novel Delivery-Modified Compounds
  • Ketoprofen: Ultrasound increased ketoprofen delivery by 6.6-fold (491.37 ± 48.78 µg/cm² vs. passive 74.87 ± 5.27 µg/cm²), whereas daniplestim’s plasma levels peaked at 2 hours post-sonophoresis but declined rapidly due to shorter half-life .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.